2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde
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Overview
Description
2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound characterized by the presence of a bromo-fluoro substituted phenyl group, a thiobenzaldehyde moiety, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromo-Fluoro Phenyl Intermediate: The starting material, 4-bromo-2-fluoroacetophenone, is synthesized through the bromination and fluorination of acetophenone.
Addition of the Thiobenzaldehyde Moiety: The intermediate is then reacted with thiobenzaldehyde under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromo or fluoro groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with molecular targets through its functional groups. The bromo and fluoro substituents can participate in halogen bonding, while the ketone and thiobenzaldehyde moieties can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-fluorophenyl)morpholine
- 4-Bromo-2-fluorobiphenyl
- 2-(4-Bromo-2-fluorophenyl)acetonitrile
Uniqueness
2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde moiety and a ketone functional group, which allows for diverse chemical reactivity and potential applications. The combination of bromo and fluoro substituents also provides unique electronic and steric properties that can be exploited in various chemical reactions and applications.
Properties
Molecular Formula |
C16H12BrFOS |
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Molecular Weight |
351.2 g/mol |
IUPAC Name |
2-[3-(4-bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12BrFOS/c17-13-6-7-14(15(18)9-13)16(19)8-5-11-3-1-2-4-12(11)10-20/h1-4,6-7,9-10H,5,8H2 |
InChI Key |
RRQKGJJXIPDXMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)C2=C(C=C(C=C2)Br)F)C=S |
Origin of Product |
United States |
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